Hexadecanamide, N,N'-1,2-ethanediylbis-
Overview
Description
Hexadecanamide, N,N’-1,2-ethanediylbis-, also known as N,N’-1,2-Ethanediyl bis-hexadecanamide, is a compound with the molecular formula C34H68N2O2 . It has a molecular weight of 536.9 g/mol . The IUPAC name for this compound is N - [2- (hexadecanoylamino)ethyl]hexadecanamide .
Molecular Structure Analysis
The 2D structure of Hexadecanamide, N,N’-1,2-ethanediylbis- can be found in various databases . The compound’s InChI is InChI=1S/C34H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33 (37)35-31-32-36-34 (38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3, (H,35,37) (H,36,38)
. The Canonical SMILES is CCCCCCCCCCCCCCCC (=O)NCCNC (=O)CCCCCCCCCCCCCCC
.
Physical And Chemical Properties Analysis
The physical and chemical properties of Hexadecanamide, N,N’-1,2-ethanediylbis- include a molecular weight of 536.9 g/mol . The compound’s density is 0.892g/cm3 . Its boiling point is 682.8ºC at 760 mmHg . The melting point is 52.48 °C .
Scientific Research Applications
Catalytic Applications
Hexadecanamide, N,N'-1,2-ethanediylbis- has been utilized in the field of catalysis. For example, it has been involved in the trimethylsilylation of alcohols and phenols, showcasing its effectiveness in facilitating chemical reactions under both solution and solvent-free conditions at room temperature. This highlights its potential as a catalyst in organic synthesis processes (Khazaei et al., 2007).
Phase Transformation Studies
Research into the phase transformation of hexadecanamide, particularly its transition from a crossed hydrocarbon chain configuration to a parallel-chain one, has been conducted. X-rays, thermal analysis, infrared absorption, and proton magnetic resonance absorption were used to propose a mechanism for this transformation, with the twisting vibration of the hydrocarbon chain playing a significant role (Sakurai & Yabe, 1958).
Structural and Electronic Properties
The compound's structural, electronic, topological, and vibrational properties have been evaluated in various phases using spectroscopic techniques. This comprehensive characterization provides insights into its reactivity and behavior, which are crucial for its potential applications in various scientific domains (Chain et al., 2017).
Neuroscience Research
Hexadecanamide, N,N'-1,2-ethanediylbis- has shown significant implications in neuroscience. It has been identified as an endogenous ligand of peroxisome proliferator-activated receptor alpha (PPARα) in the hippocampus. This study emphasized its role in inducing the expression of brain-derived neurotrophic factor (BDNF) from hippocampal neurons, which can improve memory and learning. Such findings are crucial for exploring therapeutic interventions in conditions like Alzheimer's disease (Patel et al., 2020).
Micellization Studies
The compound has been investigated in the context of micellization, particularly regarding its interaction with surfactants in aqueous solutions. These studies are essential for understanding its behavior in various formulations, which can have practical applications in fields like pharmaceuticals and cosmetics (Chavda & Bahadur, 2011).
Material Science Applications
In the domain of material science, Hexadecanamide, N,N'-1,2-ethanediylbis- has been used in the synthesis of chelating surfactants, demonstrating its utility in enhancingthe degumming process of silk. This implies its effectiveness in improving the quality of silk processing, making it a valuable agent in textile manufacturing (Zhang, Sun, & Wang, 2011).
Synthesis of Mesoporous Silica Materials
The compound has been employed as a template for synthesizing periodic mesoporous organosilica materials. This application is significant in the field of materials science, particularly for the development of new materials with specific porosity and surface properties (Lee et al., 2004).
Food Safety and Packaging
Hexadecanamide, N,N'-1,2-ethanediylbis- has been identified in studies concerning the migration of substances from polyethylene films used in food packaging. Understanding its behavior in such contexts is crucial for assessing the safety and compliance of packaging materials with food safety regulations (Vera et al., 2019).
Metabolism Studies
There has been research into the metabolism of ether lipids related to hexadecanamide, N,N'-1,2-ethanediylbis-, in rat brain. These studies contribute to a deeper understanding of lipid metabolism in the brain, which is vital for neurological and biochemical research (Schmid et al., 1975).
Chemical Synthesis
The compound has been used in the oxidation of alcohols to corresponding carbonyl compounds under mild conditions. This application underlines its role in facilitating chemical transformations, relevant in synthetic chemistry (Rostami, Mahboubifar, & Khazaei, 2008).
properties
IUPAC Name |
N-[2-(hexadecanoylamino)ethyl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)35-31-32-36-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZKOFYXXDTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029272 | |
Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexadecanamide, N,N'-1,2-ethanediylbis- | |
CAS RN |
5518-18-3 | |
Record name | N,N′-1,2-Ethanediylbis[hexadecanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5518-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Ethylenebispalmitamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005518183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5518-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethane-1,2-diylbishexadecan-1-amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-ETHYLENEBISPALMITAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8GB19Z7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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